1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Complex Formation
The synthesis of N-hydroxyamide-containing heterocycles demonstrates the compound's utility in forming complexes with iron(III), showcasing its potential in metal coordination chemistry. These complexes could be explored for catalytic, pharmaceutical, or material applications due to their unique binding properties (Ohkanda et al., 1993).
Inhibition of Protein Kinases
Pyridylthiazole-based ureas, structurally related to the compound , have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a crucial role in various biological processes including cell motility, proliferation, and apoptosis. This suggests potential applications in developing treatments for diseases where ROCK activity is dysregulated (Pireddu et al., 2012).
Antiparkinsonian Activity
Urea and thiourea derivatives of thiazolo[4,5-d]pyrimidine exhibited significant antiparkinsonian activity in haloperidol-induced catalepsy in mice. This indicates the compound's potential application in neuroprotective treatments, offering a pathway for the development of new therapeutic agents for Parkinson's disease (Azam et al., 2009).
Antioxidant Properties
The preparation and characterization of coumarin substituted heterocyclic compounds, including derivatives similar to the chemical , demonstrated high antioxidant activities. These properties suggest applications in developing antioxidant agents which could be beneficial in pharmaceutical formulations or as protective agents in various industrial applications (Abd-Almonuim et al., 2020).
Enzyme Inhibition
Derivatives of benzofuran, structurally similar to the target compound, have been synthesized and found to be potent inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. This suggests potential applications in treating inflammatory diseases where leukotrienes play a critical role (Ohemeng et al., 1994).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-15-9-21(10-15)14-5-2-12(3-6-14)19-18(22)20-13-4-7-16-17(8-13)25-11-24-16/h2-8,15H,9-11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQXFOLWXYXOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.